molecular formula C15H25NO3 B15309884 Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B15309884
M. Wt: 267.36 g/mol
InChI Key: RRIIAPLXPSXTFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-8-oxo-1-azaspiro[45]decane-1-carboxylate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl ester group, a methyl group, and an oxo group attached to a spirocyclic azaspirodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols .

Scientific Research Applications

Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with an oxa group instead of a methyl group.

    Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure with a hydroxy group.

    Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Similar structure with an additional oxo group.

Uniqueness

Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic framework.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-11-5-8-15(9-6-12(17)7-10-15)16(11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

RRIIAPLXPSXTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(N1C(=O)OC(C)(C)C)CCC(=O)CC2

Origin of Product

United States

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